Magnesium ethyl malonate
Overview
Description
Magnesium ethyl malonate is a useful research compound. Its molecular formula is C10H14MgO8 and its molecular weight is 286.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Magnesium ethyl malonate is used in carbon-acylations, as shown by Skarżewski (1989), where magnesium oxide is used for the carbon-acylation of malonates to produce methanetricarboxylic esters. This process has been elaborated in terms of its scope and limitations (Skarżewski, 1989).
Kada et al. (1994) demonstrated that magnesium salts of ethyl malonate react with 5-X-2-furoyl chlorides to produce ethyl 5-X-2-furoylmalonates, further treated with secondary amines to yield amides of 5-X-2-furancarboxylic acids (Kada, Bruncková, & Bobál, 1994).
Huang Sheng-jian (2013) utilized diethyl malonate with magnesium ethoxide in a tubular reactor to synthesize triethyl methanetricarboxylate with an overall yield of 95% and a purity of 99.5%, highlighting the process's efficiency and industrial applicability (Huang Sheng-jian, 2013).
Maynard et al. (1985) conducted quantum mechanical calculations on magnesium and calcium complexes of malonate, finding that magnesium complexes are generally more tightly bound than calcium, impacting the understanding of divalent ion binding (Maynard, Hiskey, Pedersen, & Koehler, 1985).
J. Jaison et al. (2015) explored the synthesis of magnesium peroxide nanoparticles via the sol-gel method, involving magnesium malonate intermediate formation, demonstrating its potential in agriculture and waste management applications (Jaison, Ashok raja, Balakumar, & Chan, 2015).
Dou and Lu (2008) used magnesium malonate to induce the β crystalline form in isotactic polypropylene, highlighting its influence on the material's mechanical properties (Dou & Lu, 2008).
The use of magnesium in various forms, including its complexes with malonate, has implications for human health and disease. For example, de Baaij et al. (2015) reviewed magnesium's role in over 600 enzymatic reactions and its therapeutic potential in conditions like migraine and depression (de Baaij, Hoenderop, & Bindels, 2015).
properties
IUPAC Name |
magnesium;3-ethoxy-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWUPYHFVYOPNV-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.